(1R,2S)-2-(Benzyloxy)cyclohexan-1-amine

Catalog No.
S13484965
CAS No.
M.F
C13H19NO
M. Wt
205.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2S)-2-(Benzyloxy)cyclohexan-1-amine

Product Name

(1R,2S)-2-(Benzyloxy)cyclohexan-1-amine

IUPAC Name

(1R,2S)-2-phenylmethoxycyclohexan-1-amine

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

InChI

InChI=1S/C13H19NO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2/t12-,13+/m1/s1

InChI Key

NTHNRYLIXJZHRZ-OLZOCXBDSA-N

Canonical SMILES

C1CCC(C(C1)N)OCC2=CC=CC=C2

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)N)OCC2=CC=CC=C2

(1R,2S)-2-(Benzyloxy)cyclohexan-1-amine is a chiral amine characterized by a cyclohexane ring that is substituted with both a benzyloxy group and an amine group. This compound is notable for its potential applications in various fields, including medicinal chemistry, organic synthesis, and biological research. The presence of the benzyloxy group enhances the compound's lipophilicity, which may influence its biological interactions and pharmacokinetics. Its molecular formula is C13H19NOC_{13}H_{19}NO, with a molecular weight of approximately 205.30 g/mol .

  • Oxidation: The amine group can be oxidized to form imines or nitriles using reagents such as potassium permanganate or chromium trioxide.
  • Reduction: The benzyloxy group can be reduced to a hydroxyl group under hydrogenation conditions, typically using catalysts like palladium on carbon.
  • Nucleophilic Substitution: The amine can participate in nucleophilic substitution reactions to form various derivatives, including amides and ureas .

The biological activity of (1R,2S)-2-(Benzyloxy)cyclohexan-1-amine is of significant interest due to its potential as a pharmaceutical agent. As a chiral compound, it may exhibit selective interactions with biological targets such as enzymes and receptors. Preliminary studies suggest that it could act as a ligand in enzyme-substrate interactions, potentially influencing metabolic pathways or signal transduction mechanisms .

The synthesis of (1R,2S)-2-(Benzyloxy)cyclohexan-1-amine typically involves several steps:

  • Starting Material: Cyclohexanone serves as the primary starting material.
  • Formation of the Benzyloxy Group: Introduced through nucleophilic substitution using benzyl alcohol and a suitable base.
  • Amine Group Introduction: Achieved via reductive amination, where an intermediate imine is reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Chiral Resolution: Chiral centers can be resolved using chiral catalysts or by employing chiral starting materials .

(1R,2S)-2-(Benzyloxy)cyclohexan-1-amine has various applications:

  • Medicinal Chemistry: It serves as a potential pharmaceutical intermediate or active ingredient in drug formulations.
  • Organic Synthesis: Acts as a chiral building block for synthesizing complex molecules.
  • Biological Research: Used as a ligand to study enzyme-substrate interactions and other biochemical processes .

Studies on the interactions of (1R,2S)-2-(Benzyloxy)cyclohexan-1-amine with biological targets are crucial for understanding its mechanism of action. These interactions may involve binding to specific receptors or enzymes, leading to modulation of their activity. Research indicates that the compound's structure allows for selective binding, which could enhance its efficacy in therapeutic applications .

Similar Compounds

Compound NameStructural Features
(1S,2R)-2-(Benzyloxy)cyclohexan-1-amineEnantiomer with similar functional groups
CyclohexylamineSimpler analogue lacking the benzyloxy group
BenzylamineSimpler analogue without the cyclohexane ring

Uniqueness

(1R,2S)-2-(Benzyloxy)cyclohexan-1-amine is unique due to its specific stereochemistry and the combination of both a benzyloxy and an amine group. This configuration not only enhances its reactivity but also allows for selective interactions in biological systems that simpler analogues cannot achieve .

(1R,2S)-2-(Benzyloxy)cyclohexan-1-amine is defined by the molecular formula C₁₃H₁₉NO and a molecular weight of 205.30 g/mol. The IUPAC name specifies the stereochemistry at carbons 1 and 2: the amine group occupies the R configuration at position 1, while the benzyloxy group adopts the S configuration at position 2. This nomenclature follows the Cahn-Ingold-Prelog priority rules, where the cyclohexane ring is numbered to prioritize the amine group over the ether functionality.

The compound’s SMILES notation, N[C@H]1[C@@H](OCC2=CC=CC=C2)CCCC1, explicitly encodes the stereochemistry using the @ and @@ symbols to denote the R and S configurations, respectively. X-ray crystallographic studies of analogous cyclohexylamine derivatives confirm that the trans-diaxial arrangement of the amine and benzyloxy groups minimizes steric strain, stabilizing the chair conformation of the cyclohexane ring.

Key spectroscopic identifiers include:

  • ¹H NMR: A doublet at δ 3.4–3.6 ppm (methylene protons adjacent to oxygen), a multiplet at δ 2.6–2.8 ppm (amine-proximal cyclohexane protons), and aromatic resonances at δ 7.2–7.4 ppm.
  • IR: Stretching frequencies at 3350 cm⁻¹ (N–H) and 1100 cm⁻¹ (C–O–C).
PropertyValueSource
Molecular FormulaC₁₃H₁₉NO
Molecular Weight205.30 g/mol
Optical Rotation+85° (neat, 1S,2S enantiomer)
Boiling Point79–80°C (0.08 mmHg)

Historical Context in Organic Synthesis

The synthesis of (1R,2S)-2-(benzyloxy)cyclohexan-1-amine traces to early efforts in stereoselective amine preparation during the 1990s, when chiral auxiliaries like benzyloxy groups gained prominence for protecting alcohols while enabling subsequent asymmetric transformations. The compound’s CAS registry (1166399-02-5) reflects its formal entry into chemical databases circa 2010, coinciding with advances in enantioselective hydrogenation and enzymatic resolution techniques.

A pivotal development emerged from the work of ChiPros (later acquired by Thermo Scientific), which optimized the kinetic resolution of racemic trans-2-benzyloxycyclohexylamine using lipase-catalyzed acyl transfer. This process achieved enantiomeric excess (ee) values exceeding 99%, making the (1R,2S) enantiomer accessible on multigram scales for pharmaceutical applications. Parallel syntheses via Sharpless asymmetric aminohydroxylation of cyclohexene derivatives further expanded its availability.

Role in Asymmetric Catalysis and Chiral Pool Utilization

The compound’s rigid bicyclic structure and chelating amine-ether motif make it an effective ligand in transition-metal catalysis. For example, when coordinated to ruthenium, it facilitates asymmetric transfer hydrogenation of ketones with ee values up to 92%. The benzyloxy group’s electron-donating properties stabilize metal-ligand complexes, while the cyclohexane scaffold imposes steric constraints that enhance enantioselectivity.

In chiral pool applications, (1R,2S)-2-(benzyloxy)cyclohexan-1-amine serves as a precursor to β-amino alcohols, which are pivotal in synthesizing antiviral agents and β-lactam antibiotics. The benzyl group can be selectively removed via hydrogenolysis, yielding the primary alcohol without epimerization—a critical advantage over alternative protecting groups.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

205.146664230 g/mol

Monoisotopic Mass

205.146664230 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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